molecular formula C11H13N3O B1259551 10-(Methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

10-(Methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

Cat. No.: B1259551
M. Wt: 203.24 g/mol
InChI Key: RKZSNTNMEFVBDT-UHFFFAOYSA-N
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Description

It has been investigated for its potential in treating Parkinson’s Disease (PD) and associated anxiety . Now, let’s explore its preparation methods, chemical reactions, research applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

The synthetic route for U-95666A involves the sequential oxidative cyclization of D-phenylalanine. Unfortunately, I don’t have access to the detailed synthetic procedure, but it can be synthesized from D-phenylalanine using this strategy .

Chemical Reactions Analysis

U-95666A undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly documented. further research would be needed to explore these aspects in detail.

Scientific Research Applications

U-95666A has been studied for its effects on local cerebral glucose utilization (LCGU) in lesioned (PD model) and non-lesioned rats. Its potential applications extend to chemistry, biology, medicine, and industry. specific applications beyond PD and anxiety remain to be fully elucidated.

Mechanism of Action

The exact mechanism by which U-95666A exerts its effects is not fully understood. It primarily acts as a D2 receptor agonist, modulating dopaminergic pathways. Further research is needed to uncover its molecular targets and pathways.

Comparison with Similar Compounds

While U-95666A’s uniqueness is not well-documented, it’s essential to compare it with other related compounds. Unfortunately, I don’t have a comprehensive list of similar compounds at the moment.

Properties

IUPAC Name

10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-12-8-5-7-3-2-4-9-10(7)14(6-8)11(15)13-9/h2-4,8,12H,5-6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZSNTNMEFVBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2=C3C(=CC=C2)NC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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